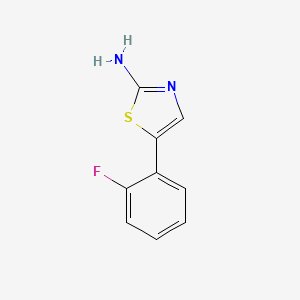

5-(2-Fluorophenyl)-1,3-thiazol-2-amine

Description

Contextual Significance of the 1,3-Thiazol-2-amine Scaffold in Chemical Research

The 1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. This heterocyclic motif is a key component in a variety of pharmaceuticals, demonstrating a broad spectrum of therapeutic applications. The versatility of the thiazole (B1198619) ring, with its capacity for substitution at various positions, allows for the fine-tuning of a molecule's physicochemical properties and biological targets. Its presence in established drugs underscores its importance as a foundational element in the design of new therapeutic agents.

Overview of Substituted Thiazole Derivatives in Contemporary Medicinal Chemistry

Substituted thiazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological activities. These compounds have been extensively investigated and developed as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. ktu.edu The introduction of different substituents onto the thiazole ring can significantly modulate the biological activity, potency, and pharmacokinetic profile of the resulting molecules. The continuous exploration of novel substituted thiazoles is a vibrant area of research aimed at addressing unmet medical needs and combating drug resistance.

Rationale for Comprehensive Academic Investigation of 5-(2-Fluorophenyl)-1,3-thiazol-2-amine

The specific focus on this compound is predicated on several key scientific considerations. The incorporation of a fluorine atom at the ortho-position of the phenyl ring is a strategic design element in medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net The investigation of this particular fluorinated derivative is therefore driven by the hypothesis that the 2-fluoro substitution will confer advantageous pharmacological properties compared to its non-fluorinated counterparts or other positional isomers.

Delineation of Research Objectives and Scope for the Compound

The comprehensive academic investigation of this compound encompasses a range of well-defined objectives. The primary goals include the development of an efficient and scalable synthetic route to the compound, followed by its thorough chemical characterization using a suite of analytical techniques. A significant portion of the research is dedicated to exploring its potential biological activities through in vitro and in vivo screening assays. The scope of the investigation is to establish a foundational understanding of the compound's chemical behavior and to identify any promising therapeutic potential that would warrant further preclinical development.

Propriétés

IUPAC Name |

5-(2-fluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTBWNUGNJHAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(S2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439573 | |

| Record name | 5-(2-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025927-65-4 | |

| Record name | 5-(2-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes for 1,3-Thiazol-2-amine Core Structure

The formation of the central 1,3-thiazol-2-amine ring is a well-documented process in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists.

Hantzsch Thiazole (B1198619) Synthesis and its Variations

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains a cornerstone for the preparation of the thiazole nucleus. The classical method involves the condensation reaction between an α-haloketone and a thioamide, thiourea, or a related derivative. nih.gov The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

This method is widely utilized due to its simplicity and the ready availability of starting materials. rsc.org Variations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and create milder, more environmentally friendly conditions. rsc.org These modifications include the use of microwave irradiation, which can significantly accelerate the reaction, often leading to higher yields in a fraction of the time required for conventional heating. nih.gov Solvent-free conditions have also been explored, providing an eco-friendly alternative that can simplify product isolation. organic-chemistry.org Furthermore, the use of solid-supported catalysts can facilitate easier work-up and catalyst recycling.

Cyclization Reactions Utilizing Thiourea Derivatives

Thiourea and its substituted derivatives are crucial reagents for the synthesis of the 2-aminothiazole (B372263) core. The Hantzsch synthesis is a prime example of such a cyclization. The reaction's versatility allows for the use of various substituted thioureas and α-haloketones to generate a diverse library of 2-aminothiazole compounds. The process is robust and can be performed under various conditions, from refluxing in ethanol to catalyst-free, solvent-free heating. organic-chemistry.orgnanobioletters.com The key steps involve the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by cyclization and dehydration. rsc.org

Modern variations often focus on one-pot procedures where the α-haloketone is generated in situ from an acetophenone derivative using a halogenating agent like iodine, followed by the addition of thiourea. rsc.org This approach avoids the isolation of the often lachrymatory α-haloketone intermediate.

Advanced Coupling Reactions for Aryl Substitution (e.g., Suzuki-Miyaura Cross-Coupling)

To introduce an aryl substituent at a specific position on the thiazole ring, particularly at the C5 position, modern cross-coupling reactions are invaluable. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. tcichemicals.com This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate. tcichemicals.com

For the synthesis of 5-aryl-1,3-thiazol-2-amines, this typically involves the reaction of a 5-halo-1,3-thiazol-2-amine (e.g., 2-amino-5-bromothiazole) with an appropriate arylboronic acid. nih.gov The reaction requires a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium phosphate or cesium fluoride. researchgate.netnih.gov The choice of solvent, base, and ligand is crucial for optimizing the reaction yield and minimizing side products. mdpi.comcovasyn.com This methodology offers high functional group tolerance and is a key strategy for the late-stage functionalization of the thiazole core. nih.gov

Targeted Synthesis of 5-(2-Fluorophenyl)-1,3-thiazol-2-amine

The specific synthesis of this compound can be approached using the foundational methods described above, tailored with specific precursors to introduce the 2-fluorophenyl group at the C5 position.

Selection and Preparation of Precursor Materials

Two primary retrosynthetic strategies can be envisioned for the target molecule. The choice of strategy dictates the required precursor materials.

Strategy 1: Hantzsch Thiazole Synthesis

This approach builds the thiazole ring with the 2-fluorophenyl group already in place.

α-Haloketone: The key precursor is 2-bromo-1-(2-fluorophenyl)ethanone . This compound is prepared by the bromination of 2'-fluoroacetophenone.

Thio-component: Thiourea is the simplest and most direct reagent to provide the 2-amino functionality.

Strategy 2: Suzuki-Miyaura Cross-Coupling

This strategy involves forming the 2-aminothiazole core first and then attaching the 2-fluorophenyl group.

Thiazole Core: 2-Amino-5-bromothiazole serves as the heterocyclic halide. This precursor can be synthesized via the bromination of 2-aminothiazole.

Arylating Agent: 2-Fluorophenylboronic acid is the organoboron reagent required to introduce the 2-fluorophenyl moiety.

Table 1: Key Precursor Materials

| Synthetic Route | Precursor 1 | Precursor 2 |

| Hantzsch Synthesis | 2-Bromo-1-(2-fluorophenyl)ethanone | Thiourea |

| Suzuki-Miyaura Coupling | 2-Amino-5-bromothiazole | 2-Fluorophenylboronic acid |

Optimization of Reaction Conditions and Parameters

Optimizing reaction conditions is critical for maximizing yield, minimizing reaction time, and ensuring the purity of the final product.

For the Hantzsch Synthesis Route:

The reaction between 2-bromo-1-(2-fluorophenyl)ethanone and thiourea can be optimized by screening several parameters.

Solvent: While ethanol is a traditional solvent for Hantzsch synthesis, other options like methanol, acetonitrile, or even solvent-free conditions can be explored. nih.gov Methanol has been shown to be highly effective in microwave-assisted Hantzsch reactions, leading to high yields in short reaction times. nih.gov

Temperature: Reaction temperatures can range from room temperature to the reflux temperature of the chosen solvent. Microwave-assisted synthesis often utilizes temperatures around 90-120°C for very short durations (e.g., 15-30 minutes). nih.gov Solvent-free approaches may involve simply heating the reactants to their melting point. organic-chemistry.org

Catalyst: The Hantzsch reaction is often conducted without a catalyst. However, in some variations, acid or base catalysts can be employed to modify reaction rates and selectivity. rsc.org For greener approaches, solid acid catalysts like Nafion-H or montmorillonite K-10 have been used. rsc.orgresearchgate.net

Table 2: Optimization Parameters for Hantzsch Synthesis of this compound

| Parameter | Condition A (Conventional) | Condition B (Microwave) | Condition C (Solvent-Free) |

| Solvent | Ethanol | Methanol | None |

| Temperature | 78°C (Reflux) | 90°C | 100-120°C |

| Time | 4-8 hours | 15-30 minutes | 1-5 minutes |

| Catalyst | None | None | None |

| Typical Yield | Moderate to Good | High | Good to High |

For the Suzuki-Miyaura Cross-Coupling Route:

The coupling of 2-amino-5-bromothiazole with 2-fluorophenylboronic acid requires careful selection of the catalytic system.

Catalyst: Palladium catalysts are standard. Pd(PPh₃)₄ is a common choice, but other catalysts like Pd(OAc)₂ with appropriate phosphine ligands (e.g., SPhos) may offer improved reactivity, especially for less reactive substrates. researchgate.netnih.gov Catalyst loading is typically low, in the range of 1-5 mol%. mdpi.com

Base: An inorganic base is essential for the transmetalation step. Common choices include K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF. researchgate.netnih.gov The choice of base can significantly impact the reaction's success and may need to be screened for optimal results.

Solvent System: The reaction is typically run in a two-phase solvent system or an anhydrous aprotic solvent. Mixtures like toluene/water, 1,4-dioxane/water, or anhydrous DMF are frequently used. researchgate.net The choice of solvent can influence the solubility of the reactants and the efficiency of the catalyst.

Temperature: Temperatures typically range from 80°C to the reflux temperature of the solvent (e.g., 90-110°C). researchgate.net

Table 3: Optimization Parameters for Suzuki-Miyaura Synthesis of this compound

| Parameter | Condition A | Condition B | Condition C |

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / P(t-Bu)₃ |

| Base | K₃PO₄ | K₂CO₃ | CsF / Ag₂O |

| Solvent | 1,4-Dioxane / H₂O | Toluene / H₂O | Anhydrous DMF |

| Temperature | 90-100°C | 90-110°C | 100°C |

| Time | 12-24 hours | 12-24 hours | 12-24 hours |

Academic-Scale Purification Methodologies

For research and development purposes, obtaining chemically pure this compound and its derivatives is crucial. Several standard laboratory-scale purification techniques are employed to isolate these compounds from reaction mixtures.

Recrystallization is a primary method for purifying solid 2-aminothiazole derivatives. The selection of an appropriate solvent or solvent system is critical. The ideal solvent will dissolve the compound and impurities at an elevated temperature but allow the desired compound to crystallize upon cooling, leaving impurities in the solution. Common solvents used for the recrystallization of 2-aminothiazole analogues include ethanol, methanol, and mixtures such as tetrahydrofuran (THF)/hexane. epo.orggoogle.comjusst.org The process often involves dissolving the crude solid in a minimal amount of hot solvent and allowing it to cool slowly to form high-purity crystals, which are then collected by filtration. epo.orggoogle.com

Column Chromatography is another extensively used technique for the purification of 2-aminothiazole derivatives, especially when recrystallization is ineffective or when separating mixtures of closely related compounds. derpharmachemica.com In this method, a solution of the crude product is passed through a column packed with a stationary phase, typically silica gel. A mobile phase, which is a solvent or a mixture of solvents, is used to elute the compounds. The separation is based on the differential adsorption of the compounds to the silica gel. By carefully selecting the solvent system (e.g., ethyl acetate/petroleum ether), components of the mixture can be separated and collected as pure fractions. derpharmachemica.comgoogle.com

Precipitation and Extraction are also employed. Sometimes, the product can be precipitated from the reaction mixture by pouring it into a non-solvent, like ice water. mdpi.com The resulting solid is then collected by filtration. Liquid-liquid extraction is a standard workup procedure to separate the desired compound from water-soluble impurities. Solvents like ethyl acetate are used to extract the compound from the aqueous phase, after which the organic layer is dried and concentrated to yield the crude product for further purification. mdpi.com

Table 1: Common Academic-Scale Purification Methods for 2-Aminothiazole Derivatives

| Purification Method | Description | Common Solvents/Reagents |

|---|---|---|

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Ethanol, Methanol, THF/Hexane, Acetone/Water epo.orggoogle.comrochester.edureddit.com |

| Column Chromatography | Separation of compounds based on differential adsorption on a stationary phase (e.g., silica gel). | Ethyl Acetate/Petroleum Ether, Chloroform/Methanol derpharmachemica.comgoogle.com |

| Precipitation | Inducing solid formation by adding a non-solvent or changing conditions (e.g., pH). | Ice water, Sulfur dioxide (for 2-aminothiazole) mdpi.comgoogle.com |

| Extraction | Separating compounds based on their relative solubilities in two different immiscible liquids. | Ethyl Acetate, Dichloromethane mdpi.com |

Design and Synthesis of Novel Analogues and Derivatives of this compound

Structural modification of the parent compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize properties.

The thiazole ring itself offers several positions for modification, primarily at the C4 and C5 positions, as well as the C2-amino group.

Substitution at C4 and C5 Positions : The classic Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea, is a versatile method for introducing diversity at the C4 and C5 positions. bepls.com By choosing different α-haloketones, a wide array of substituents (alkyl, aryl, heterocyclic) can be incorporated. For instance, synthesizing 2-amino-4,5-diarylthiazoles allows for the introduction of various substituted aryl groups at both positions, significantly altering the molecule's spatial and electronic properties. mdpi.comnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide another powerful tool for arylating the C4 and C5 positions of pre-functionalized thiazoles (e.g., bromo-thiazoles). researchgate.net

Derivatization of the C2-Amino Group : The 2-amino group is a common site for derivatization. It can be readily acylated with various carboxylic acids or acid chlorides to form amides. nih.govmdpi.com This modification is a widely used strategy to introduce diverse functionalities. mdpi.comnih.gov Furthermore, the amino group can be converted into other functional groups like sulfonamides, ureas, or Schiff bases, each imparting distinct chemical properties to the resulting analogue. nih.govexcli.de

The 2-fluorophenyl group at the C5 position is another prime target for modification to explore SAR.

Varying Phenyl Substituents via Synthesis : The most direct approach is to start the synthesis with differently substituted α-bromoacetophenones in a Hantzsch reaction. This allows for the introduction of a wide range of electron-donating or electron-withdrawing groups at various positions on the phenyl ring. clockss.org For example, using 4'-fluoroacetophenone or 4'-methoxyacetophenone as starting materials leads to derivatives with corresponding substituents on the phenyl ring. clockss.org

Post-Synthetic Modification : In some cases, functional groups on the phenyl ring can be modified after the thiazole ring has been formed. For example, a methoxy (B1213986) group on the phenyl ring can be demethylated to a hydroxyl group, which can serve as a handle for further derivatization. mdpi.com

Combining the this compound scaffold with other heterocyclic systems is a common strategy to create hybrid molecules with potentially enhanced or novel biological activities. This can be achieved through several methods:

Amide or Linker-Mediated Coupling : The C2-amino group can be coupled with a carboxylic acid-containing heterocycle (e.g., pyridine, furan) to form an amide linkage, effectively tethering the two heterocyclic systems. mdpi.comnih.gov

Ring Annulation (Fusion) : The thiazole ring can be used as a building block to construct fused bicyclic or tricyclic systems. For example, reacting a 2-aminothiazole derivative with appropriate reagents can lead to the formation of fused systems like imidazo[2,1-b]thiazoles or thiazolo[3,2-a]benzimidazoles. nih.govnih.govnih.gov These rigid, fused structures can explore different regions of chemical space compared to their non-fused counterparts. The synthesis of thiazole-fused quinazolinones has also been successfully achieved. researchgate.netbohrium.com

Table 2: Strategies for Derivatization of the this compound Scaffold

| Modification Site | Strategy | Examples of Introduced Groups/Systems |

|---|---|---|

| Thiazole Ring (C4/C5) | Hantzsch synthesis with varied α-haloketones; Pd-catalyzed cross-coupling. | Alkyl, Aryl (e.g., 3,4-dimethoxyphenyl), Heterocyclic groups. mdpi.comnih.govresearchgate.net |

| Thiazole Ring (C2-NH2) | Acylation, Sulfonylation, Urea formation. | Benzamides, Heterocyclic amides, Aliphatic amides, Sulfonamides. mdpi.comnih.govexcli.de |

| Phenyl Moiety | Use of substituted acetophenones in synthesis; Post-synthetic modification. | Methoxy, Bromo, Naphthyl, Hydroxy groups. mdpi.comclockss.org |

| Hybridization | Amide coupling; Ring annulation/fusion. | Pyridine, Imidazole, Quinazolinone, Imidazo[2,1-b]thiazole. mdpi.comnih.govresearchgate.netbohrium.com |

Synthetic Scalability and Process Optimization Considerations for Research Applications

Transitioning a synthetic route from a small laboratory scale to a larger scale for extensive research requires careful consideration of process optimization.

One-Pot Syntheses : A key strategy to improve efficiency and scalability is the development of one-pot procedures. clockss.orgtandfonline.comtandfonline.comimedpub.com These methods combine multiple reaction steps without isolating intermediates, which saves time, reduces solvent waste, and minimizes material loss. tandfonline.com For 2-aminothiazole synthesis, one-pot methods often involve the in situ generation of the α-haloketone from a ketone (e.g., using N-bromosuccinimide or copper(II) bromide) followed immediately by condensation with thiourea. clockss.orgtandfonline.comtandfonline.com

Process Parameters : For larger-scale synthesis, reaction conditions must be robust and reproducible. This includes optimizing parameters such as temperature, reaction time, and the choice of catalyst and solvent. The use of environmentally benign and biodegradable catalysts and solvents, such as lactic acid, is an important consideration for sustainable and scalable processes. tandfonline.comresearchgate.net Microwave-assisted synthesis can also be employed to dramatically reduce reaction times and improve yields. jusst.orgnih.gov

Purification at Scale : Purification methods must also be scalable. While chromatography is excellent for small-scale purification, it can be cumbersome and expensive for larger quantities. Therefore, developing robust crystallization or precipitation methods is highly preferred for large-scale work. epo.orggoogle.com A scalable purification might involve dissolving the crude product in a solvent like THF and then precipitating the pure compound by adding an anti-solvent such as hexane. epo.orggoogle.com

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not publicly available. While numerous studies conduct Density Functional Theory (DFT) calculations and other quantum chemical analyses on related thiazole derivatives, these findings cannot be directly extrapolated to the requested molecule without introducing scientific inaccuracies.

The methodologies outlined in the user's request, such as geometry optimization, HOMO-LUMO analysis, NBO analysis, MEP mapping, and the study of non-covalent interactions, are standard and powerful tools for characterizing novel compounds. Research on structurally similar molecules, like 5-aryl-1,3,4-thiadiazol-2-amines and other 2-aminothiazole derivatives, confirms the utility of these methods in understanding their electronic structure, reactivity, and intermolecular interactions. However, the specific substitution of a 2-fluorophenyl group at the 5-position of the 1,3-thiazol-2-amine core results in a unique electronic and steric profile.

Generating an article that adheres to the strict outline provided would necessitate specific data points, such as optimized bond lengths and angles, HOMO-LUMO energy gap values, charge distribution from NBO analysis, and electrostatic potential maps. Without published research dedicated to this compound, providing this information would amount to speculation.

Therefore, to ensure scientific accuracy and avoid hallucination of data, this article cannot be generated at this time. The successful completion of this request would be contingent on future computational studies of this compound being performed and published in peer-reviewed literature.

Computational and Theoretical Chemical Investigations

Quantum Chemical Studies of 5-(2-Fluorophenyl)-1,3-thiazol-2-amine

Ab Initio Computational Approaches

Ab initio computational methods, which are based on the principles of quantum mechanics, are employed to elucidate the fundamental electronic structure and properties of molecules. These "from the beginning" calculations provide a detailed understanding of molecular geometry, vibrational frequencies, and electronic properties without reliance on experimental data.

For derivatives of 2-phenylbenzothiazole, which share structural similarities with this compound, ab initio methods such as Hartree-Fock (HF) have been utilized. nih.gov These studies, often complemented by Density Functional Theory (DFT) methods, help in understanding the molecular structure and vibrational frequencies of the ground state. nih.gov Comparisons between observed fundamental vibrational frequencies and the results calculated by these methods indicate that DFT, particularly with the B3LYP functional, is often superior to the scaled HF approach for molecular problems. nih.gov Such computational analyses provide a foundational understanding of the molecule's intrinsic properties, which is crucial for predicting its interactions with biological targets.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for visualizing and predicting the interactions between a ligand, such as this compound, and its biological target. These simulations can forecast the binding affinity and stability of the ligand-receptor complex, providing a virtual screening platform to identify promising drug candidates.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

For various derivatives of the 2-aminothiazole (B372263) scaffold, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding interactions. nih.govresearchgate.netscispace.com For instance, in the context of anticancer research, docking studies have been used to investigate the binding of thiazole (B1198619) derivatives to receptors like the estrogen receptor (ER) and epidermal growth factor receptor (EGFR). ijpsdronline.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov The insights gained from molecular docking are crucial for the rational design of more potent and selective inhibitors. nih.govresearchgate.net

| Compound Class | Target Protein | Key Interactions Observed | Reference |

|---|---|---|---|

| Thiazole Derivatives | Tubulin | Binding to the colchicine binding site, interactions with key amino acid residues. | nih.govresearchgate.net |

| Pyrazolyl–thiazole derivatives | Various microbial proteins | Hydrogen bonding and hydrophobic interactions within the active site. | nih.gov |

| Thiazole-containing sulfonamides | Carbonic Anhydrase | Coordination with the zinc ion in the active site and hydrogen bonding with surrounding residues. | scispace.com |

| N-(thiazol-2-yl)-benzamide analogs | Zinc-Activated Channel (ZAC) | Targeting transmembrane and/or intracellular domains, suggesting allosteric modulation. | nih.gov |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess its stability and conformational changes over time. These simulations can validate the binding poses predicted by molecular docking and provide a more detailed understanding of the binding energetics.

For thiazole derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes and to analyze the interactions that contribute to this stability. nih.gov By simulating the movement of atoms over time, researchers can observe how the ligand and protein adapt to each other, providing insights that are not available from static docking poses. These simulations are crucial for confirming that the predicted binding mode is stable and for identifying any conformational changes that may occur upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds.

For various series of thiazole derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for their biological activity. researchgate.net These models can identify the key molecular features, such as steric, electronic, and hydrophobic properties, that are important for activity. imist.ma The insights from QSAR models can guide the design of new derivatives with improved potency and selectivity. imist.ma

| Compound Series | Biological Target/Activity | Key Findings from QSAR | Reference |

|---|---|---|---|

| (1,3-Thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives | Methionine Aminopeptidase Inhibitors | Development of a predictive model with high correlation (R² = 0.96) to guide the design of new inhibitors. | researchgate.net |

| Thiazole derivatives | PIN1 Inhibitors | Identification of key molecular descriptors that correlate with biological activity, enabling the design of new compounds with high predicted values. | imist.ma |

| 2-(cyclohexylamino)thiazol-4(5H)-one derivatives | 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors | QSAR analysis indicated that cyclohexyl derivatives are a promising group for further synthesis and biological evaluation. | mdpi.com |

In Silico Pharmacokinetic Profiling and Druglikeness Prediction for Research Candidates

In addition to predicting biological activity, computational methods are essential for evaluating the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and "druglikeness" of potential drug candidates. These in silico predictions help to identify compounds that are likely to have favorable properties in vivo, reducing the risk of late-stage failures in drug development.

For various thiazole and thiadiazole derivatives, in silico ADME predictions are routinely performed. nih.govmsu-journal.com These studies assess parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. mdpi.com By evaluating these properties early in the drug discovery process, researchers can prioritize compounds with a higher probability of success. mdpi.com For instance, adherence to Lipinski's rule of five is often used as a primary filter for druglikeness. mdpi.com

| Compound Class | ADME Prediction Tool | Key Predicted Properties | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole (B1197879) derivatives | Schrodinger's Maestro | Potential for oral bioavailability and druglikeness. | nih.gov |

| 2-Aminothiazol-4(5H)-one derivatives | pkCSM server | Adequate absorption, distribution, and elimination parameters, suggesting good bioavailability. | mdpi.com |

| Thiazole Schiff base derivatives | In silico ADMET prediction | Adherence to Lipinski's rule of five and Veber's rule for most compounds. | nih.gov |

| 4-Phenylthiazol-2-amine derivatives | Schrodinger software | ADME properties within acceptable limits, suggesting sufficient absorption. | eco-vector.com |

Structure Activity Relationship Sar and Mechanistic Elucidation of Biological Action

Identification of Key Structural Determinants Influencing Biological Activity

The biological activity of 5-(2-Fluorophenyl)-1,3-thiazol-2-amine is fundamentally governed by two core structural components: the 2-aminothiazole (B372263) scaffold and the 5-aryl substituent. The 2-aminothiazole ring is recognized as a "privileged scaffold" in medicinal chemistry, serving as a versatile template for designing biologically active molecules. mdpi.com Its primary determinants for activity include the 2-amino group and the endocyclic nitrogen atom (N-3), which are crucial for forming hydrogen bonds with target proteins. sapub.org

| Structural Moiety | Role in Biological Activity | Primary Interactions |

|---|---|---|

| 2-Aminothiazole Core | Acts as a foundational scaffold; essential for target recognition and binding. | Hydrogen Bonding (Donor/Acceptor) |

| 2-Amino Group (-NH2) | Serves as a primary hydrogen bond donor, anchoring the molecule in the active site. | Hydrogen Bonding |

| Thiazole (B1198619) Ring Nitrogen (N-3) | Functions as a hydrogen bond acceptor. | Hydrogen Bonding |

| 5-Aryl Group (2-Fluorophenyl) | Modulates potency, selectivity, and pharmacokinetic properties through steric and electronic effects. | π-Stacking, Hydrophobic Interactions, Halogen Bonding |

Impact of Functional Group Substitutions (e.g., Halogenation, Alkyl, Aryl, Electron-Withdrawing/Donating Groups) on Bioactivity Profiles

Functional group substitutions, particularly on the 5-phenyl ring, are pivotal in defining the bioactivity of 2-aminothiazole derivatives. The presence, nature, and position of these substituents dictate the electronic and steric properties of the molecule, thereby influencing target affinity.

Halogenation: The 2-fluoro substituent in this compound has a profound impact. Fluorine's high electronegativity makes it a potent electron-withdrawing group, which alters the electronic distribution of the phenyl ring and can enhance binding interactions. nih.gov Its small size means it introduces minimal steric hindrance compared to other halogens. nih.gov SAR studies on analogous compounds have shown that halogen substitution is a key strategy for improving activity. For instance, in some series, chloro-substituted derivatives at the meta-position of the phenyl ring demonstrated superior antitumor activity compared to methyl groups. nih.gov In other cases, compounds with a fluoro group at the para-position exhibited very good antibacterial and antifungal activity, highlighting the efficacy of electron-withdrawing groups. nih.gov The ability of fluorine to tune physicochemical properties like pKa and membrane permeability is a well-established principle in drug design. nih.gov

Electron-Withdrawing vs. Electron-Donating Groups: The influence of a substituent is closely tied to its electronic properties. Electron-withdrawing groups (EWGs) like fluoro and nitro often enhance biological activity. Studies on 2-amino-4-phenylthiazole (B127512) derivatives revealed that compounds containing a nitro or fluoro group showed maximum inhibition in antimicrobial assays. nih.gov Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) can have varied effects. While an ethoxy group at the para-position produced a highly active antiproliferative compound in one study, the introduction of a methyl group at the C4- or C5-position of the thiazole core decreased potency in another. nih.gov

| Substituent Type | Example | Position | Observed Impact on Bioactivity | Reference |

|---|---|---|---|---|

| Halogen (EWG) | -F | para | Enhanced antibacterial and antifungal activity. | nih.gov |

| -Cl | meta | Showed better antitumor activity than methyl substitution. | nih.gov | |

| Other EWG | -NO2 | para | Exhibited very good activity against bacterial and fungal strains. | nih.gov |

| Electron-Donating (EDG) | -OCH2CH3 | para | Produced the most active antiproliferative compound in its series. | nih.gov |

| -CH3 | meta | Lower antitumor activity compared to chloro-substitution. | nih.gov |

Conformational Effects on Molecular Recognition and Target Binding

The three-dimensional conformation of this compound is a decisive factor in its ability to recognize and bind to a biological target. A key conformational feature is the dihedral angle between the planes of the thiazole and the phenyl rings. The presence of a substituent at the ortho-position of the phenyl ring, such as the fluorine atom, can introduce steric strain that forces the two rings out of co-planarity.

| Substituent Position | Expected Conformational Effect | Implication for Target Binding |

|---|---|---|

| Ortho (e.g., 2-Fluoro) | Induces a significant dihedral angle (twist) between the phenyl and thiazole rings due to steric hindrance. | Creates a specific 3D shape that may be optimal for fitting into a constrained active site. |

| Meta/Para | Allows for a more planar or near-planar conformation with a smaller dihedral angle. | Favors binding to flatter, more open active sites where π-system overlap is maximized. |

Characterization of Intermolecular Interactions at Active Sites (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The binding affinity of this compound is the result of a combination of specific, non-covalent intermolecular interactions with the target's active site.

Hydrogen Bonding: This is a dominant interaction for the 2-aminothiazole scaffold. The -NH2 group at the C-2 position acts as a potent hydrogen bond donor, while the lone pair of electrons on the sp2-hybridized nitrogen at the N-3 position of the thiazole ring allows it to function as a hydrogen bond acceptor. sapub.orgunito.it These interactions are directional and play a crucial role in orienting the ligand correctly within the binding pocket.

Halogen Bonding: The presence of the fluorine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile, such as a lone pair on an oxygen, nitrogen, or sulfur atom. nih.gov While fluorine is the least polarizable halogen and forms the weakest halogen bonds, C-F bonds can still participate in these interactions, particularly when the acceptor is a strong Lewis base. nih.govnih.gov This interaction provides an additional, highly directional force that can enhance binding affinity and selectivity. researchgate.net The fluorine atom also alters the local electrostatic environment, which can influence nearby hydrogen bonds and other polar interactions. chemrxiv.org

| Type of Interaction | Molecular Feature Involved | Potential Partner in Active Site |

|---|---|---|

| Hydrogen Bond (Donor) | 2-Amino group (-NH2) | Carbonyl oxygen (backbone), Asp, Glu, Ser, Thr |

| Hydrogen Bond (Acceptor) | Thiazole ring nitrogen (N-3) | -NH groups (backbone), Lys, Arg, His, Gln, Asn |

| π-π Stacking | 2-Fluorophenyl ring, Thiazole ring | Phe, Tyr, Trp, His |

| Halogen Bond | Fluorine atom | Carbonyl oxygen, Ser, Thr, Cys, Met, Asp, Glu |

| Hydrophobic Interaction | Phenyl ring | Ala, Val, Leu, Ile, Pro, Met |

Investigation of Biological Activities and Underlying Molecular Mechanisms

Antimicrobial Activity Studies

The antimicrobial potential of thiazole (B1198619) derivatives has been extensively explored, revealing a broad spectrum of activity against various pathogens. The introduction of a phenyl group at the 5-position and substitutions on this ring, such as a fluorine atom, are key modifications investigated for their impact on antimicrobial efficacy.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains, Including Resistant Phenotypes

While direct studies on the antibacterial properties of 5-(2-Fluorophenyl)-1,3-thiazol-2-amine are not extensively documented, research on analogous structures provides significant insights. For the closely related 1,3,4-thiadiazole (B1197879) scaffold, fluorinated and chlorinated derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) have demonstrated notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 μg/mL.

In another study, a series of novel thiazole derivatives bearing β-amino acid and aromatic moieties were synthesized and evaluated. Compounds with a 4-fluorophenyl substituent at the 4-position of the thiazole ring showed potent and selective bactericidal activity against Gram-positive pathogens, with MIC values between 1 and 64 µg/mL. The structural similarity suggests that the fluorine substitution on the phenyl ring is a critical factor for antibacterial activity.

The following table summarizes the antibacterial activity of representative thiazole and thiadiazole derivatives.

| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) |

| Fluorinated 5-phenyl-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 20-28 |

| Chlorinated 5-phenyl-1,3,4-thiadiazol-2-amine | Bacillus subtilis | 20-28 |

| 4-(4-Fluorophenyl)-thiazole derivative | Gram-positive pathogens | 1-64 |

Antifungal Efficacy Against Fungal Pathogens

The antifungal properties of thiazole derivatives are a significant area of research. Studies on 5-phenyl-1,3,4-thiadiazole-2-amine derivatives have shown that compounds with oxygenated substituents on the phenyl ring exhibit considerable antifungal activity against pathogens like Aspergillus niger and Candida albicans, with MIC values ranging from 32–42 μg/mL.

Furthermore, a series of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives were synthesized and tested for their in vitro antifungal activity. Two of these derivatives showed high potency against Candida albicans and other Candida species, with MIC values as low as 0.048-3.12 µg/mL, which was more potent than the reference drug fluconazole. Another derivative demonstrated high activity against Cryptococcus neoformans with a MIC value of less than 0.048 µg/mL. These findings highlight the potential of the substituted phenyl-thiazole/thiadiazole scaffold in the development of new antifungal agents.

Antitubercular Activity Against Mycobacterium tuberculosis

The 2-aminothiazole (B372263) scaffold is recognized as a promising starting point for the development of new antitubercular drugs. While specific data for this compound is limited, research on related compounds has shown significant activity. For instance, a series of 2-aminothiazoles demonstrated good activity against M. tuberculosis growth, with some analogs achieving sub-micromolar minimum inhibitory concentrations.

In a study focusing on 5-phenyl-1,3,4-thiadiazole-2-arylhydrazone derivatives, two compounds exhibited inhibitory activity against Mycobacterium tuberculosis H37Rv with MICs of 6.25 μg/mL and 1.25 μg/mL, respectively. Another study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, which also features a fluorinated phenyl ring, showed promising activity against both H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis at concentrations of 5.5 µg/mL and 11 µg/mL, respectively.

The following table presents the antitubercular activity of some thiazole and related heterocyclic derivatives.

| Compound/Derivative Class | Strain | Activity (MIC) |

| 2-Aminothiazole analogs | M. tuberculosis | Sub-micromolar |

| 5-phenyl-1,3,4-thiadiazole-2-arylhydrazone derivative | M. tuberculosis H37Rv | 1.25 µg/mL |

| 5-phenyl-1,3,4-thiadiazole-2-arylhydrazone derivative | M. tuberculosis H37Rv | 6.25 µg/mL |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 µg/mL |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR M. tuberculosis | 11 µg/mL |

Antiviral Properties and Spectrum of Activity

Thiazole derivatives have been identified as possessing a broad range of antiviral activities. Research into novel aminothiazole compounds has revealed significant antiviral potential. One study demonstrated that a derivative with a 4-trifluoromethylphenyl substituent on the thiazole ring showed significant activity against the Influenza A virus (PR8 strain), comparable to oseltamivir (B103847) and amantadine.

The phenylthiazole ring system has also served as a template for designing agents that inhibit flaviviruses by targeting their envelope protein. These findings suggest that the 5-phenyl-1,3-thiazol-2-amine scaffold is a promising platform for the development of novel antiviral drugs.

Molecular Mechanisms of Antimicrobial Action (e.g., Cell Wall Disruption, Enzyme Inhibition)

The antimicrobial action of 2-aminothiazole derivatives is believed to occur through various molecular mechanisms. One prominent mechanism is the inhibition of essential microbial enzymes. Studies have shown that 2-aminothiazole derivatives can act as inhibitors of metabolic enzymes such as carbonic anhydrase and cholinesterase. For instance, a 2-amino-4-(4-chlorophenyl)thiazole compound was found to be a potent inhibitor of human carbonic anhydrase I (hCA I) with a Ki of 0.008 ± 0.001 μM, while a 2-amino-4-(4-bromophenyl)thiazole (B182969) derivative showed strong inhibition against human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) with Ki values of 0.124 ± 0.017, 0.129 ± 0.030, and 0.083 ± 0.041 μM, respectively.

Antiproliferative and Cytotoxic Activity in In Vitro Cellular Models

The 2-aminothiazole scaffold is a key structural motif in a variety of anticancer agents that target different biological pathways, including DNA intercalation, apoptosis induction, and enzyme inhibition. While direct antiproliferative data for this compound is scarce, studies on closely related analogs provide valuable insights into its potential cytotoxic effects.

The synthesis of 5-(2-Chlorophenyl)thiazol-2-amine, a close structural analog, has been reported as a precursor for derivatives with cytotoxic properties. In a study on 1,3,4-thiadiazole derivatives, N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine demonstrated higher inhibitory activity against the MDA-MB-231 breast cancer cell line than the standard chemotherapeutic drug cisplatin. Another study on 5-aryl-1,3,4-thiadiazole-based compounds showed that derivatives exhibited potent to moderate activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 3.77–24.79 µg/mL.

The following table summarizes the cytotoxic activity of some thiazole and thiadiazole derivatives against various cancer cell lines.

| Compound/Derivative Class | Cell Line | Activity (IC50/GI50) |

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 (Breast) | More potent than Cisplatin |

| 5-Aryl-1,3,4-thiadiazole derivatives | MCF-7 (Breast) | 3.77–24.79 µg/mL |

| 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines | MCF-7 (Breast) | GI50: 24.0 to 46.8 µg/mL |

| Thiazole-2-acetamide derivative (10a) | HCT-116, PC-3, MCF-7, MDAMB-231 | Average GI50: 6 µM |

A series of novel thiazole-2-acetamide derivatives were designed as tubulin polymerization inhibitors. The most effective compound in this series exhibited an IC50 value of 2.69 μM against tubulin polymerization and displayed significant antiproliferative activity against four cancer cell lines with an average GI50 value of 6 µM. These findings underscore the potential of the 5-phenyl-1,3-thiazol-2-amine scaffold as a basis for the development of novel anticancer agents.

Mechanistic Exploration of Anti-inflammatory Properties

Derivatives of phenyl thiazole are recognized for their anti-inflammatory properties. wjpmr.comrasayanjournal.co.in Inflammation is a complex biological response involving various enzymes and signaling molecules. nih.gov The primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) function is through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators. rasayanjournal.co.innih.gov Studies on various 2,4-disubstituted and 4-benzyl-1,3-thiazole derivatives confirm that their anti-inflammatory action is also linked to the inhibition of the COX pathway. rasayanjournal.co.intandfonline.com

Specific Enzyme Inhibition Profiling

Cyclooxygenase exists in at least two isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is primarily involved in the inflammatory response. nih.gov A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives were evaluated for their ability to inhibit COX enzymes. The investigation identified these compounds as active inhibitors, with a notable selectivity for the COX-1 isozyme over COX-2. nih.gov Similarly, other studies on N-aryl-4-aryl-1,3-thiazole-2-amines have explored their potential as inhibitors of enzymes in the arachidonic acid cascade, which includes COX and lipoxygenase (LOX) enzymes. nih.gov While specific inhibitory concentrations for this compound are not available, the data from related structures strongly suggest that this class of compounds interacts with COX isozymes.

Tyrosinase is a key copper-containing enzyme responsible for the initial steps of melanin (B1238610) biosynthesis. nih.gov Inhibitors of this enzyme are of great interest for applications in treating hyperpigmentation disorders and for preventing browning in foods. nih.govd-nb.info While the thiazole ring itself has been investigated, related heterocyclic structures such as benzothiazoles have shown potent tyrosinase inhibitory activity. nih.gov For example, a study of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles identified a derivative with an IC₅₀ value of 0.2 µM, which was 55-fold more potent than the standard inhibitor, kojic acid. nih.gov The inhibitory mechanism is believed to involve the chelation of copper ions within the enzyme's active site. nih.govd-nb.info More complex heterocyclic systems containing sulfur and nitrogen, such as 2,3-dihydro-1,5-benzothiazepine derivatives, have also been reported as mixed-type tyrosinase inhibitors. acs.org These findings highlight the potential of sulfur- and nitrogen-containing heterocyclic scaffolds, like that of this compound, to act as tyrosinase inhibitors.

Table 2: Tyrosinase Inhibition by a Related Benzothiazole Derivative

| Compound | Enzyme Source | Substrate | IC₅₀ (µM) |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol nih.gov | Mushroom Tyrosinase | L-Tyrosine | 0.2 ± 0.01 |

| Kojic Acid (Control) nih.gov | Mushroom Tyrosinase | L-Tyrosine | ~11.0 |

Other Relevant Enzyme Targets and their Inhibition Kinetics

While research has explored the diverse biological activities of the 2-aminothiazole scaffold, comprehensive enzymatic inhibition data for the specific compound This compound remains limited in publicly available scientific literature. Investigations into structurally related compounds, however, suggest potential interactions with several enzyme families. This section summarizes the known enzymatic activities of closely related 2-aminothiazole derivatives, providing a basis for potential future studies on this compound.

Derivatives of 2-aminothiazole have been widely investigated for their therapeutic potential, showing a broad spectrum of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents. semanticscholar.orgmdpi.com The core thiazole ring is a key structural motif in numerous biologically active molecules. semanticscholar.org

Studies on various substituted 2-aminothiazole compounds have identified several enzyme classes as potential targets. These include, but are not limited to, kinases, carbonic anhydrases, and cholinesterases. For instance, a study on a series of 2-amino-4-phenylthiazole (B127512) derivatives demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). scribd.com One derivative, 2-amino-4-(4-chlorophenyl)thiazole, showed a potent inhibition of hCA I with a Kᵢ of 0.008 µM. scribd.com Another derivative, 2-amino-4-(4-bromophenyl)thiazole, was a notable inhibitor of hCA II, AChE, and BChE with Kᵢ values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. scribd.com

Furthermore, the 2-aminothiazole scaffold is a key component of some kinase inhibitors. semanticscholar.org For example, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, a compound sharing the fluorophenyl-thiazole-amine core, has been identified as a potent inhibitor of Karyopherin-β1 (KPNB1), a protein involved in nuclear transport that is overexpressed in various cancers. semanticscholar.orgmdpi.com Additionally, certain acylated 4-aryl-N-arylcarbonyl-2-aminothiazole derivatives have been developed as inhibitors of Hec1/Nek2, kinases that play a role in mitosis and are targets for cancer therapy. semanticscholar.org

While these findings highlight the potential of the 2-aminothiazole framework as a versatile scaffold for enzyme inhibitors, it is crucial to note that direct enzymatic inhibition data for This compound is not available in the reviewed literature. The inhibitory activities and kinetic parameters are highly dependent on the specific substitution patterns on the thiazole and phenyl rings. Therefore, the data presented for related compounds should be interpreted with caution and serve as a foundation for future targeted research on the specific enzymatic interactions of this compound.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Thiazole-Based Analogues with Enhanced Bioactivity

The rational design of next-generation 5-(2-fluorophenyl)-1,3-thiazol-2-amine analogues is centered on strategic structural modifications to improve their therapeutic efficacy. The synthesis of novel derivatives often involves modifications at the C2, C4, and C5 positions of the thiazole (B1198619) ring. For instance, introducing various amide bonds at the C2-amino group is a common strategy to create new bioactive compounds. mdpi.com The synthesis of 4,5-substituted-2-aminothiazoles can be achieved through the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine. mdpi.comnih.gov These core structures can then be further modified. For example, stirring with an acid or acyl chloride can produce corresponding amide compounds. mdpi.comnih.gov

A key approach involves the synthesis of hybrid molecules that combine the thiazole scaffold with other pharmacologically active moieties. This molecular hybridization strategy aims to enhance drug efficacy, overcome multidrug resistance, and reduce toxicity. acs.org For example, the conjugation of thiazole with pyrazoline fragments has resulted in compounds with synergistic biological potentials. acs.org The synthesis of such hybrids often utilizes the Hantzsch thiazole synthesis, a (3+2) heterocyclization reaction using phenacyl bromide as a substrate. acs.org

Researchers have also explored the introduction of different substituents on the phenyl ring at the C5 position to modulate activity. The synthesis of various 5-aryl-2-aminothiazole derivatives allows for the investigation of how different electronic and steric properties of the aryl group influence biological activity. mjcce.org.mk The reactivity of both the amino group and the aryl substituent can be exploited to create a diverse library of compounds, including chalcones, imines, and pyrazole-thiazolidine derivatives, through reactions with various electrophilic reagents. mjcce.org.mkresearchgate.netscispace.com

The table below summarizes different synthetic strategies employed for generating bioactive thiazole analogues.

| Synthetic Strategy | Starting Materials | Key Reagents | Resulting Derivatives | Potential Bioactivity Enhancement |

| Amide Bond Formation at C2 | 4,5-substituted-2-aminothiazole | Acid chlorides, Acyl chlorides | 2-Amido-thiazole derivatives | Improved binding to target proteins |

| Hantzsch Thiazole Synthesis | α-haloketones, Thiourea/Thioamide | Base | 2-Amino-4-substituted-thiazoles | Creation of the core thiazole scaffold |

| Molecular Hybridization | Thiazole core, Bioactive fragments (e.g., pyrazoline) | Coupling agents | Thiazole-hybrid molecules | Synergistic effects and multi-target activity |

| Substitution on C5-Aryl Ring | 2-Amino-5-(substituted-phenyl)thiazole | Electrophilic reagents | Diverse 5-aryl-thiazole analogues | Modulation of pharmacokinetic and pharmacodynamic properties |

| Claisen-Schmidt Condensation | Acetyl-substituted thiazoles, Aromatic aldehydes | Base (e.g., NaOH) | Thiazole-chalcone derivatives | Expanded therapeutic applications |

The overarching goal of these synthetic efforts is to generate compounds with improved potency, selectivity, and pharmacokinetic profiles. For example, derivatives containing di- and trithiazole rings have shown high antimicrobial activity, sometimes exceeding that of standard antibiotics. mdpi.comnih.gov

Application of Advanced Computational Methodologies in Compound Optimization and Discovery

Advanced computational methodologies are becoming indispensable tools in the optimization and discovery of novel thiazole-based compounds. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are pivotal in understanding the interactions between these compounds and their biological targets, thereby guiding the rational design of more potent analogues. ijirt.orgrsc.org

Molecular docking simulations, often performed with software like AutoDock Vina, are used to predict the binding affinity and mode of interaction between thiazole derivatives and the active sites of target proteins. ijirt.orgrsc.org These studies provide insights into the structural features that are crucial for biological activity. For instance, docking studies have been employed to evaluate the potential of thiazole derivatives as antimicrobial agents by modeling their interactions with key bacterial and fungal enzymes. ijirt.org The results can highlight specific functional groups and molecular motifs that enhance binding affinity and specificity. ijirt.org

Computational analyses have shown that thiazole derivatives can exhibit strong binding affinities with microbial proteins, suggesting their potential as effective antimicrobial agents. ijirt.org Furthermore, these in silico experiments can help identify lead candidates for further development and in vitro testing, potentially reducing the time and cost associated with drug discovery. ijirt.org

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of the activity of newly designed molecules. For thiazole analogues, QSAR can help in identifying the physicochemical properties that are most influential for their therapeutic effect, such as lipophilicity and electronic distribution. ijirt.org

The following table provides an overview of computational methodologies applied to thiazole derivatives.

| Computational Method | Software/Tools | Application in Thiazole Research | Key Insights Gained |

| Molecular Docking | AutoDock Vina, MOE | Predicting binding modes and affinities to biological targets (e.g., enzymes, receptors). mdpi.comnih.govijirt.org | Identification of key amino acid interactions and structural requirements for potent activity. |

| QSAR Modeling | Various statistical software | Correlating physicochemical properties with biological activity to predict the potency of new analogues. | Understanding the influence of electronic and steric factors on bioactivity. |

| Density Functional Theory (DFT) | Gaussian, etc. | Studying the electronic structure and reactivity of thiazole derivatives. nih.gov | Elucidation of molecular orbital configurations (HOMO/LUMO) and charge transfer properties. nih.gov |

| ADME Prediction | SwissADME, etc. | In silico prediction of absorption, distribution, metabolism, and excretion properties. nih.gov | Assessment of drug-like characteristics and potential for oral bioavailability. nih.gov |

These computational approaches not only accelerate the process of lead optimization but also contribute to a deeper understanding of the mechanism of action of this compound derivatives at the molecular level.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

The 2-aminothiazole (B372263) scaffold is a versatile pharmacophore present in a wide array of biologically active molecules, suggesting that this compound and its derivatives may have therapeutic applications beyond their currently known activities. nih.govnih.gov Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govresearchgate.net

The exploration for novel biological targets is a key area of future research. Given the structural similarities to other bioactive molecules, it is plausible that this compound derivatives could interact with a range of biological targets that have not yet been investigated. For instance, some 2-aminothiazole analogues have been identified as potent inhibitors of metastatic cancer cell migration and invasion by targeting the F-actin bundling protein fascin. acs.org This opens up the possibility of developing these compounds as novel anti-metastatic agents. acs.org

The diverse biological activities reported for thiazole derivatives are summarized in the table below.

| Therapeutic Area | Specific Activity | Potential Biological Targets |

| Oncology | Anticancer, Antitumor, Anti-proliferative nih.govnih.gov | Kinases (e.g., VEGFR-2), Tubulin, Estrogen receptors nih.govfrontiersin.orgnih.gov |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antimicrobial nih.govmdpi.com | Bacterial and fungal enzymes, Viral replication machinery mdpi.comijirt.org |

| Inflammation | Anti-inflammatory nih.gov | Inflammatory pathway enzymes (e.g., COX) |

| Neurological Disorders | Anticonvulsant, Neuroprotective scispace.com | Ion channels, Neurotransmitter receptors |

| Other | Antihypertensive, Antidiabetic, Antioxidant nih.govnih.gov | Various enzymes and receptors involved in metabolic and cardiovascular pathways |

The wide range of activities associated with the 2-aminothiazole core suggests that a systematic screening of this compound derivatives against a broad panel of biological targets could uncover new and unexpected therapeutic applications. This could lead to the repurposing of existing compounds or the development of entirely new classes of drugs for a variety of diseases.

Establishment of Robust Structure-Based Design Principles for this compound Derivatives for Academic Advancement

The establishment of robust structure-based design principles is crucial for the academic advancement and rational development of this compound derivatives as therapeutic agents. This involves a systematic investigation of the structure-activity relationships (SAR) to understand how specific structural modifications influence their biological activity.

SAR studies have shown that substitutions at various positions of the thiazole ring and the phenyl moiety can significantly impact the potency and selectivity of these compounds. For example, in a series of thiazole and thiadiazole derivatives, aliphatic and aromatic acyl substitutions at the 5-amino group led to the identification of a potent analogue with a Ki value of 2.4 nM at human adenosine A3 receptors. nih.gov Similarly, the introduction of a 4-methoxy group on the phenyl ring of a 5-acetamido phenylthiazole analogue resulted in a 6-fold increase in binding affinity at A3 receptors. nih.gov

The key findings from SAR studies on related thiazole derivatives are outlined in the table below.

| Structural Modification | Position | Effect on Bioactivity | Example |

| Acyl Substitution | 5-Amino group | Can significantly increase binding affinity. | An analogue with an additional methylene unit in the acyl chain showed a Ki of 2.4 nM at adenosine A3 receptors. nih.gov |

| Phenyl Ring Substitution | 4-position of the phenyl group | Methoxy (B1213986) substitution can enhance binding affinity. | A 4-methoxy substituted analogue showed a 6-fold increase in A3 receptor affinity. nih.gov |

| Lipophilic Substituents | 4- or 5-position of the thiazole ring | Can improve cytotoxicity against cancer cell lines. | 4,5-butylidene and benzylic amine substitutions were beneficial for cytotoxicity. nih.gov |

| Aromatic vs. Aliphatic Substitution | 4- or 5-position of the thiazole ring | Aromatic substitutions can improve antitumor activity more than aliphatic ones. | Phenyl substitution at the C4-position showed broad-spectrum antitumor activity. nih.gov |

By integrating experimental data from biological assays with computational modeling, a more comprehensive understanding of the SAR can be achieved. This knowledge can then be used to formulate clear design principles for the development of new this compound derivatives with optimized therapeutic properties. These principles will not only guide future drug discovery efforts but also contribute to the fundamental academic knowledge of thiazole-based medicinal chemistry.

Q & A

Basic: What are the standard synthetic routes for preparing 5-(2-Fluorophenyl)-1,3-thiazol-2-amine?

The compound is typically synthesized via cyclization reactions. A common method involves reacting 2-fluorophenyl-substituted precursors with thiourea or thiosemicarbazide derivatives in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. For example, analogous thiazole amines are prepared by refluxing carboxylic acid derivatives with thiosemicarbazide in POCl₃ at 90°C, followed by pH adjustment to precipitate the product . Another route uses a Hantzsch thiazole synthesis, where α-haloketones (e.g., 2-fluoroacetophenone derivatives) react with thiourea under basic conditions .

Basic: How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : ¹H and ¹³C NMR verify aromatic proton environments and fluorine coupling patterns.

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation pathways.

- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and supramolecular interactions. For example, related fluorophenyl-thiazoles show planar thiazole rings with dihedral angles of ~10–20° relative to the fluorophenyl group .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate cyclization .

- Temperature control : Maintaining reflux at 90–100°C minimizes side reactions.

- Workup optimization : Adjusting pH to 8–9 with ammonia precipitates the product while avoiding decomposition .

- Purification : Recrystallization from DMSO/water (2:1) improves purity .

Advanced: What strategies are employed to resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial tests, IC₅₀ for cytotoxicity).

- Structural analogs : Compare with derivatives like 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine, where fluorophenyl positioning alters electronic effects and binding .

- Computational modeling : Use DFT or molecular docking to correlate electronic properties (e.g., fluorine’s electron-withdrawing effect) with activity trends .

Basic: What spectroscopic techniques are critical for analyzing fluorinated thiazole derivatives?

- ¹⁹F NMR : Directly probes fluorine’s chemical environment and confirms substitution patterns.

- FT-IR : Identifies amine (–NH₂) stretches (~3300–3500 cm⁻¹) and C–F vibrations (~1100–1250 cm⁻¹).

- UV-Vis : Monitors π→π* transitions in the thiazole ring, useful for concentration-dependent studies .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

SAR insights include:

- Fluorine positioning : 2-fluorophenyl vs. 3-fluorophenyl alters steric and electronic interactions with target proteins.

- Heterocyclic modifications : Replacing thiazole with oxadiazole or triazole rings modulates solubility and binding affinity (e.g., triazoles show enhanced antifungal activity) .

- Side-chain functionalization : Adding sulfanyl or methyl groups (e.g., 5-(5-methylpyrazin-2-yl)thiazol-2-amine) improves bioavailability .

Basic: What are the primary biological activities reported for fluorophenyl-thiazole derivatives?

- Antimicrobial : Inhibit bacterial growth via disruption of cell wall synthesis (e.g., against S. aureus with MIC ~8 µg/mL) .

- Anticancer : Induce apoptosis in cancer cells (e.g., IC₅₀ ~20 µM in HeLa cells) by targeting tubulin or kinase pathways .

- Antioxidant : Scavenge free radicals in vitro, with EC₅₀ values comparable to ascorbic acid .

Advanced: How can analytical challenges in quantifying trace impurities be addressed?

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients and MS detection for sensitivity.

- Validation parameters : Ensure linearity (R² >0.99), LOD/LOQ (<0.1%), and recovery (95–105%) per ICH guidelines.

- Reference standards : Synthesize and characterize known impurities (e.g., des-fluoro byproducts) for spiking studies .

Basic: What safety precautions are required when handling fluorinated thiazoles?

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential toxicity of intermediates (e.g., POCl₃).

- Waste disposal : Segregate halogenated waste for incineration by licensed facilities .

Advanced: What computational tools are used to predict the physicochemical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.